molecular formula C12H22N2O2 B1481324 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2090268-37-2

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No. B1481324
CAS RN: 2090268-37-2
M. Wt: 226.32 g/mol
InChI Key: SIVKSCHRGMGECD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one (AHAD) is an organic compound belonging to the class of substituted amines. It is a white crystalline solid with a melting point of 183-184 °C and has a molecular formula of C10H19NO2. AHAD is a structural analog of the neurotransmitter dopamine and is known for its potential therapeutic applications for a variety of neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Studies

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a compound related to gabapentin and has been the subject of various synthetic and chemical studies. For instance, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin, showcasing the synthesis of novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. This work illustrates the compound's role in facilitating complex chemical reactions to produce biologically active compounds, emphasizing its importance in synthetic chemistry and drug development processes (Amirani Poor et al., 2018).

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral potentials of derivatives of this compound has shown promising results. Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one to evaluate their antimicrobial activity, indicating the compound's potential as a scaffold for developing new antimicrobial agents. Moreover, Apaydın et al. (2019) reported the synthesis and anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, highlighting the compound's relevance in the search for antiviral drugs, especially against coronaviruses, which is crucial in the context of ongoing global health challenges (Singh et al., 2021); (Apaydın et al., 2019).

Environmental Applications

In addition to its biomedical applications, derivatives of this compound have been explored for environmental uses. Akceylan et al. (2009) investigated a calix[4]arene-based polymer, synthesized using a derivative, for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines from water, demonstrating the compound's utility in environmental remediation and the treatment of industrial wastewater (Akceylan et al., 2009).

properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-6-11(16)14-7-10(8-15)12(9-14)4-2-1-3-5-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVKSCHRGMGECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
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2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
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2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
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Reactant of Route 6
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